molecular formula C13H20Cl2N6 B1431922 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351620-79-5

1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1431922
CAS No.: 1351620-79-5
M. Wt: 331.2 g/mol
InChI Key: OWIMVTHDBBIQSW-UHFFFAOYSA-N
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Description

1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a tetrazole ring and a piperazine moiety, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of the compound 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the GABA receptor . The GABA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

Biochemical Pathways

The action of this compound on the GABA receptors affects the neurotransmission pathways . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system, leading to paralysis .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By causing flaccid paralysis, it can lead to the expulsion of parasites from the host body .

Chemical Reactions Analysis

1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6.2ClH/c1-11-2-4-12(5-3-11)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIMVTHDBBIQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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